N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide
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Overview
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide is a complex organic compound that integrates several functional groups, including a chromenone (coumarin) moiety, a thiazole ring, and a naphthamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide typically involves multi-step reactions. One common method starts with the preparation of the chromenone moiety, which is then brominated and subsequently cyclized with thiourea to form the thiazole ring. The final step involves the coupling of the thiazole derivative with 1-naphthamide under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes or receptors, modulating their activity. The thiazole ring may enhance binding affinity and specificity, while the naphthamide group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide: Similar structure with a methoxy group on the chromenone moiety.
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide: Contains a pyrazine ring instead of a naphthamide group.
Uniqueness
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S/c26-21(17-10-5-8-14-6-1-3-9-16(14)17)25-23-24-19(13-29-23)18-12-15-7-2-4-11-20(15)28-22(18)27/h1-13H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOMBWCQIYIACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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